molecular formula C11H8FNO2 B8619641 2-(8-Fluoroisoquinolin-5-yl)acetic acid

2-(8-Fluoroisoquinolin-5-yl)acetic acid

Cat. No. B8619641
M. Wt: 205.18 g/mol
InChI Key: CCUWKUDZUWKYKJ-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a solution of the above ester (200 mg) in DCM (2 mL) was added formic acid (3 mL). The reaction was sealed with a Teflon cap and heater to 50° C. for 16 h. The solvent was removed and the crude product was used without further purification. LCMS showed an m/z of 206.1 with a retention time of 0.437 min, method [1].
Name
ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.C(O)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][C:13]([OH:15])=[O:14])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2

Inputs

Step One
Name
ester
Quantity
200 mg
Type
reactant
Smiles
FC=1C=CC(=C2C=CN=CC12)CC(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude product was used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC=1C=CC(=C2C=CN=CC12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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